![molecular formula C12H13NO2S2 B2983220 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione CAS No. 462069-02-9](/img/structure/B2983220.png)
3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione
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Overview
Description
Compounds with the thiazolidine core are often used in medicinal chemistry due to their diverse biological activities . The ethoxybenzoyl group is a common moiety in various pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound like “3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione” would likely involve a thiazolidine ring substituted with a 4-ethoxybenzoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione” would depend on its specific structure. For example, similar compounds like 4-Ethoxybenzoyl chloride have a boiling point of 260.7°C and a density of 1.2 g/cm³ .Scientific Research Applications
Synthetic Applications in Heterocyclic Compound Formation The compound 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione demonstrates versatility in synthetic organic chemistry, particularly in the formation of heterocyclic compounds. For instance, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were synthesized from α-amino acid ethyl esters containing either hydroxyl or mercapto groups in the β-position by reacting with aromatic aldehydes. These compounds were then dehydrogenated to yield oxazoles and thiazoles, highlighting their potential in synthesizing a broad range of heterocyclic structures (Badr, M., Aly, M. M., Fahmy, A., & Mansour, M. E., 1981).
Antimicrobial Activity 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione derivatives have been studied for their antimicrobial properties. For example, condensation reactions involving 3-acetyl-8-ethoxycoumarin with thiosemicarbazide yielded thiazolidin-4-one derivatives with promising antimicrobial activity. This underscores the potential of these compounds in the development of new antimicrobial agents (Mohamed, H. M., El-Wahab, A. A., Ahmed, K., El-Agrody, A., Bedair, A., Eid, F., & Khafagy, Mostafa M., 2012).
Biological and Pharmacological Studies The biological and pharmacological activities of 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione derivatives have been extensively investigated. For instance, certain derivatives were synthesized to explore their antihyperglycemic activity, where compounds showed significant euglycemic and hypolipidemic activity, surpassing that of known drugs such as troglitazone. This highlights the compound's potential in diabetes and lipid metabolism research (Lohray, B., Bhushan, V., Rao, B., Madhavan, G. R., Murali, N., Rao, K. N., Reddy, A., Rajesh, B., Reddy, P., Chakrabarti, R., Vikramadithyan, R., Rajagopalan, R., Mamidi, R., Jajoo, H., & Subramaniam, S., 1998).
ERK1/2 Inhibitor Development Research into the development of substrate-specific ERK1/2 inhibitors identified analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione as promising candidates. Modifications to the ethoxy substitution on the phenyl ring significantly improved the compounds' functional activities, suggesting a pathway to new cancer therapies (Li, Qianbin, Al-Ayoubi, Adnan M., Guo, T., Zheng, Hui, Sarkar, Aurijit, Nguyen, Tri K., Eblen, S. T., Grant, S., Kellogg, G., & Zhang, Shijun, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione” would likely depend on its biological activity and potential applications. For instance, if it shows promising activity against a particular disease, further studies could be conducted to optimize its structure and improve its efficacy .
properties
IUPAC Name |
(4-ethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-2-15-10-5-3-9(4-6-10)11(14)13-7-8-17-12(13)16/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWNLNJCCBRMTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCSC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione |
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